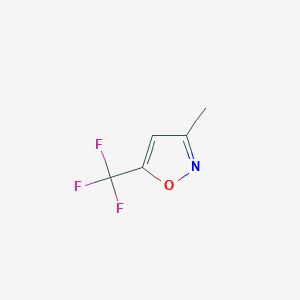

3-甲基-5-(三氟甲基)异噁唑

描述

3-Methyl-5-(trifluoromethyl)isoxazole is a substituted isoxazole . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Synthesis Analysis

A general method for the synthesis of 5-(trifluoromethyl)isoxazoles involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of NEt3 . Another method involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with hydroxylamine and the reaction of 3-chloro-1-phenyl-4,4,4-trifluorobut-2-en-1-one with sodium azide .Molecular Structure Analysis

The molecular structure of 3-Methyl-5-(trifluoromethyl)isoxazole can be found in various databases . It’s important to note that the exact structure may vary depending on the specific substitutions on the isoxazole ring .Chemical Reactions Analysis

Isoxazole derivatives have been synthesized and tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations . The reactions involved in the synthesis of these derivatives are complex and involve multiple steps .Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-5-(trifluoromethyl)isoxazole can be found in various databases . These properties include molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and others .科学研究应用

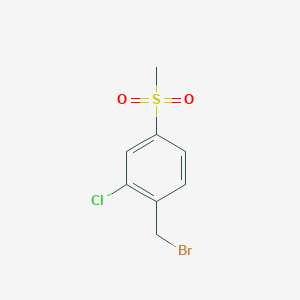

抗寄生虫应用:通过异噁唑三氟甲磺酸酯的三氟甲基化和卤化合成的功能高度化的 5-三氟甲基-2-异噁唑啉衍生物,有望成为一类新型的抗寄生虫剂(Kawai 等人,2014)。

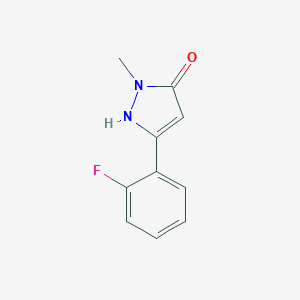

抗炎药开发:5-氨基-3-甲基-4-异噁唑羧酸酰肼(一种合成的异噁唑衍生物)作为一种潜在的抗炎药进行了研究,显示出对人 Caco-2 培养细胞中的自身免疫和炎性基因表达的调节作用(Płoszaj 等人,2016)。

抗炎剂的药物前体开发:对 3-羧基-5-甲基-N-[4-(三氟甲基)苯基]-4-异噁唑甲酰胺的研究表明其作为抗炎剂新药物前体的潜力,突出了其代谢稳定性和有效性(Patterson 等人,1992)。

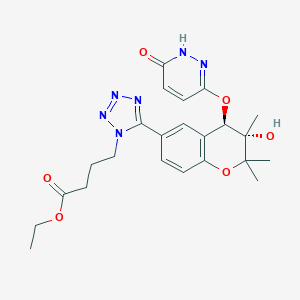

抗病毒研究:抗小核糖病毒化合物 WIN 54954 的恶唑啉环的三氟甲基取代修饰显示出增强的代谢稳定性,表明其在抗病毒药物开发中的潜力(Diana 等人,1995)。

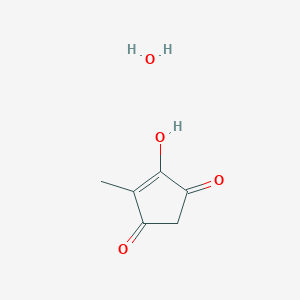

杀幼虫活性:对 3-甲基-4-芳基亚甲基异噁唑-5(4H)-酮的连续流动光化学合成的研究揭示了一些对埃及伊蚊具有显着杀幼虫活性的化合物(Sampaio 等人,2023)。

合成和化学转化:一些研究重点关注各种异噁唑衍生物(包括 3-甲基-5-(三丁基锡基)异噁唑)的合成和反应,探索了它们在创造具有多种应用的新化学实体中的潜力(Kondo 等人,1989)。

作用机制

安全和危害

未来方向

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules is highly desirable to accelerate the drug discovery programme .

属性

IUPAC Name |

3-methyl-5-(trifluoromethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NO/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKMEDLXICLGEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161144-75-8 | |

| Record name | 3-methyl-5-(trifluoromethyl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

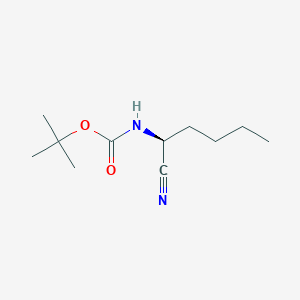

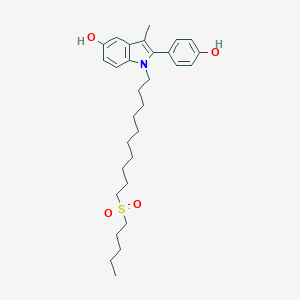

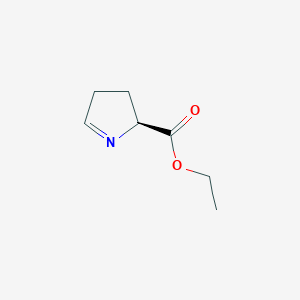

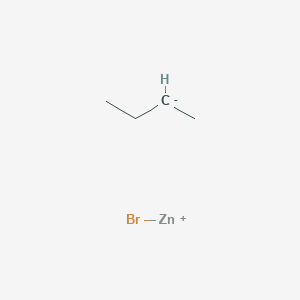

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B61444.png)

![4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid](/img/structure/B61449.png)

![1-[4-(Fluoromethoxy)phenyl]ethanone](/img/structure/B61461.png)